molecular formula C10H16N2O B12875187 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12875187
M. Wt: 180.25 g/mol
InChI Key: IFVIZNNNUFBXCQ-UHFFFAOYSA-N
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Description

3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a branched pentan-3-yl group. This compound belongs to a class of molecules investigated for their cytotoxic properties, particularly against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines . Its synthesis leverages 3-methylisoxazol-5-amine as a key intermediate, enabling modular derivatization of the pyrrolo-isoxazole scaffold .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-pentan-3-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C10H16N2O/c1-3-7(4-2)9-8-5-6-11-10(8)13-12-9/h7,11H,3-6H2,1-2H3

InChI Key

IFVIZNNNUFBXCQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NOC2=C1CCN2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Conducted in acidic or basic conditions, often at elevated temperatures.

    Reduction: Typically performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pharmacological profile of pyrrolo[3,2-d]isoxazole derivatives is heavily influenced by substituents at the 3-position. Key analogues include:

Compound Name Substituent CAS No. Molecular Formula
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Branched alkyl (pentan-3-yl) - C₁₁H₁₆N₂O
3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cycloalkane (cyclobutyl) 603067-95-4 C₁₀H₁₂N₂O
3-(5-Bromo-2-thienyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Aromatic (5-bromo-thienyl) 603068-06-0 C₉H₇BrN₂OS

Key Observations:

  • Cyclobutyl : Smaller and more rigid, possibly favoring steric interactions in hydrophobic binding pockets.

Pharmacological Activity

Cytotoxicity data from highlight the activity of pyrrolo[3,2-d]isoxazole derivatives against cancer cell lines:

Compound Type HCT-116 Activity PC3 Activity Selectivity (WI-38)
Pyrrolo[3,2-d]isoxazole5 (pentan-3-yl) High High Moderate selectivity
Isoxazole derivatives 11–14 High Moderate Variable
  • 3-(Pentan-3-yl) derivative : Exhibits potent activity against both HCT-116 and PC3 with lower toxicity to WI-38, suggesting favorable selectivity .
  • Cyclobutyl and bromo-thienyl analogues: Limited activity data are available, but structural features suggest divergent pharmacokinetic profiles. Cyclobutyl’s rigidity may reduce metabolic degradation, while bromo-thienyl’s halogen could improve target binding .

Structure-Activity Relationship (SAR) Trends

Lipophilicity and Permeability : Branched alkyl chains (e.g., pentan-3-yl) improve membrane permeability but may require formulation adjustments to mitigate solubility issues.

Steric Effects : Cyclobutyl’s compact structure may reduce off-target interactions, improving specificity .

Biological Activity

3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structural combination of pyrrole and isoxazole rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the pentan-3-yl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Chemical Structure and Properties

The molecular formula for 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is C10H16N2OC_{10}H_{16}N_{2}O with a molecular weight of 180.25 g/mol. The compound's structure allows it to participate in various chemical reactions due to the nitrogen-containing rings, which are known for their reactivity and ability to form complexes with biological targets.

Biological Activity Overview

Research indicates that compounds containing the pyrrolo[3,2-d]isoxazole framework exhibit a wide range of biological activities. Notably, studies have demonstrated that these compounds possess significant antitumor , antiviral , anti-inflammatory , antimicrobial , and anticonvulsant properties.

Anticancer Activity

A study evaluating the cytotoxic properties of pyrrolo[3,2-d]isoxazole derivatives against various cancer cell lines revealed promising results. The compound demonstrated selective cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines while exhibiting lower toxicity towards normal lung fibroblast cells (WI-38).

CompoundCell LineIC50 (µM)Activity Level
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazoleHCT-1166.3Very Strong
3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazolePC38.0Strong
5-Fluorouracil (control)HCT-1165.2Very Strong
5-Fluorouracil (control)PC38.3Strong

The IC50 values indicate that 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits greater efficacy than standard chemotherapy agents like 5-fluorouracil in certain contexts.

The mechanism by which 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its biological effects is believed to involve multiple pathways:

  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been suggested that this compound can induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have shown varying biological activities. The following table summarizes notable examples:

Compound NameStructural FeaturesUnique Aspects
4H-Pyrrolo[2,3-d]pyrimidinePyrrole fused with pyrimidineDifferent biological activity profiles
5-Methyl-4H-pyrrolo[3,2-d]isoxazoleMethyl substitution on isoxazoleEnhanced lipophilicity
1-(Pentan-3-yl)-1H-pyrazolePyrazole ring structureDifferent nitrogen heterocycle

These comparisons highlight the unique properties of 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole due to its specific substitutions and ring structure.

Case Studies

In clinical settings and laboratory research:

  • Case Study on Colorectal Cancer : A series of experiments demonstrated that treatment with derivatives including 3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole resulted in significant tumor reduction in xenograft models.
  • Antiviral Activity Assessment : Preliminary studies suggest potential antiviral effects against specific viral strains; however, further research is necessary to elucidate the mechanisms involved.

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